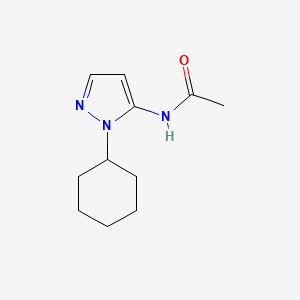
N-(2-cyclohexylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexylpyrazol-3-yl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential as an anticancer agent, as well as for its effects on other diseases such as Alzheimer's and HIV.
Mécanisme D'action
N-(2-cyclohexylpyrazol-3-yl)acetamide targets the ATP-binding site of CK2, inhibiting its activity. CK2 is involved in many cellular processes, including the regulation of cell growth and survival. By inhibiting CK2, N-(2-cyclohexylpyrazol-3-yl)acetamide disrupts these processes, leading to cell death in cancer cells. N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to inhibit the replication of HIV by targeting the viral protein Tat, which is necessary for viral replication.
Biochemical and Physiological Effects:
N-(2-cyclohexylpyrazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It also disrupts DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents. In addition to its effects on cancer cells, N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to reduce inflammation and oxidative stress in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyclohexylpyrazol-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied, with a large body of literature available on its effects. However, N-(2-cyclohexylpyrazol-3-yl)acetamide also has some limitations. It has low solubility in water, making it difficult to administer in vivo. It also has potential off-target effects, which may complicate its use in certain experiments.
Orientations Futures
There are several potential future directions for N-(2-cyclohexylpyrazol-3-yl)acetamide research. One area of interest is its potential as a combination therapy with other anticancer agents. N-(2-cyclohexylpyrazol-3-yl)acetamide has been shown to enhance the effectiveness of gemcitabine and cisplatin, and further studies could identify other agents that could be used in combination with N-(2-cyclohexylpyrazol-3-yl)acetamide. Another area of interest is its potential as a therapeutic agent for other diseases, such as Alzheimer's and HIV. Further studies could identify the mechanisms by which N-(2-cyclohexylpyrazol-3-yl)acetamide exerts its effects on these diseases, and identify other potential targets for N-(2-cyclohexylpyrazol-3-yl)acetamide inhibition. Overall, N-(2-cyclohexylpyrazol-3-yl)acetamide has significant potential as a therapeutic agent, and further research could lead to its use in the clinic for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(2-cyclohexylpyrazol-3-yl)acetamide involves several steps, starting with the reaction of cyclohexylamine and 3-bromo-1-propene to form 2-cyclohexyl-1-propeneamine. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to form N-(2-cyclohexylpyrazol-3-yl)acetamide. The synthesis of N-(2-cyclohexylpyrazol-3-yl)acetamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-(2-cyclohexylpyrazol-3-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to enhance the effectiveness of other anticancer agents, such as gemcitabine and cisplatin. In addition to its potential as an anticancer agent, N-(2-cyclohexylpyrazol-3-yl)acetamide has also been studied for its effects on other diseases. It has been shown to inhibit the replication of HIV, as well as reduce the aggregation of amyloid beta in Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(15)13-11-7-8-12-14(11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEVZTKQPUMOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
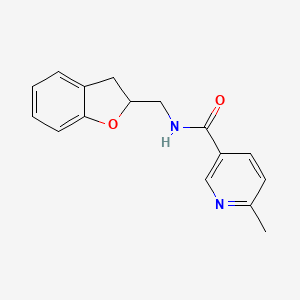
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
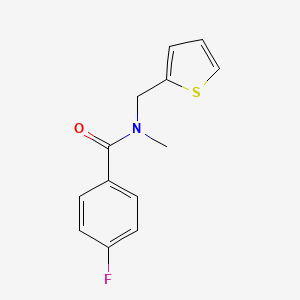
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)

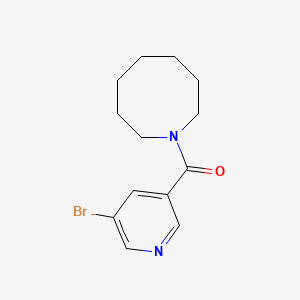
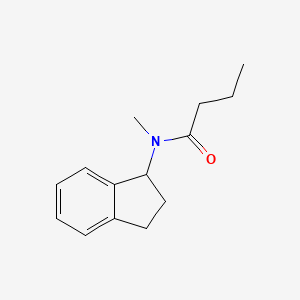

![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)